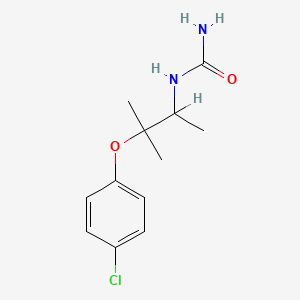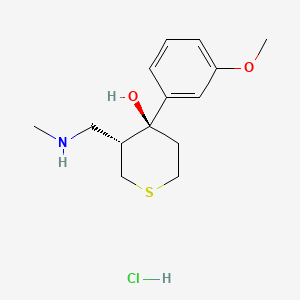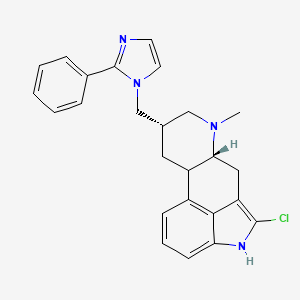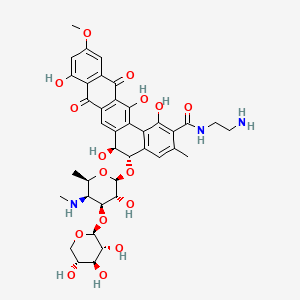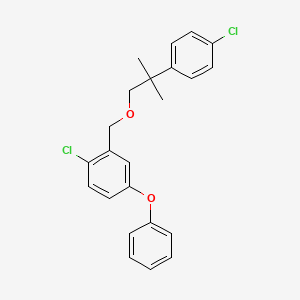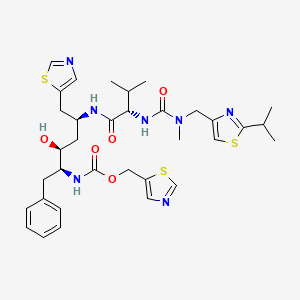
1,6-Hexanedione, 2,5-bis(1-piperidinylmethyl)-1,6-diphenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1,6-Hexanediona, 2,5-bis(1-piperidinilmetil)-1,6-difenil-, dihidrocloruro es un complejo compuesto orgánico conocido por su estructura y propiedades únicas. Este compuesto se caracteriza por la presencia de dos grupos piperidinilmetil y dos grupos fenil unidos a un esqueleto de hexanediona, con la adición de dos grupos de clorhidrato. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 1,6-Hexanediona, 2,5-bis(1-piperidinilmetil)-1,6-difenil-, dihidrocloruro generalmente implica múltiples pasos, incluida la formación del esqueleto de hexanediona, la introducción de grupos piperidinilmetil y la adición de grupos fenil. Las condiciones de reacción a menudo requieren catalizadores, solventes y controles de temperatura específicos para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad de la síntesis. El uso de sistemas automatizados y técnicas analíticas avanzadas garantiza una calidad constante y el cumplimiento de las normas reglamentarias.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 1,6-Hexanediona, 2,5-bis(1-piperidinilmetil)-1,6-difenil-, dihidrocloruro se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de derivados reducidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados.
Aplicaciones Científicas De Investigación
La 1,6-Hexanediona, 2,5-bis(1-piperidinilmetil)-1,6-difenil-, dihidrocloruro se utiliza en varios campos de investigación científica, que incluyen:
Química: Como reactivo o intermedio en la síntesis orgánica, se utiliza para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos y desarrollo de fármacos.
Industria: Las propiedades del compuesto lo hacen adecuado para su uso en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual la 1,6-Hexanediona, 2,5-bis(1-piperidinilmetil)-1,6-difenil-, dihidrocloruro ejerce sus efectos implica interacciones con objetivos y vías moleculares específicos. Estas interacciones pueden influir en diversos procesos bioquímicos, lo que lleva a los efectos observados del compuesto. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 1,6-Bis(4-etoxifenil)-2,5-bis(1-piperidinilmetil)-1,6-hexanediona dihidrocloruro
- 2,5-Bis(1-piperidinilmetil)-1,6-bis(4-propoxifenil)-1,6-hexanediona dihidrocloruro
Singularidad
La 1,6-Hexanediona, 2,5-bis(1-piperidinilmetil)-1,6-difenil-, dihidrocloruro es única debido a su combinación específica de grupos funcionales y características estructurales. Esta singularidad le permite exhibir una reactividad química y una actividad biológica distintas en comparación con compuestos similares. La presencia de grupos tanto piperidinilmetil como fenil, junto con el esqueleto de hexanediona, contribuye a su versatilidad y amplia gama de aplicaciones.
Propiedades
Número CAS |
136767-09-4 |
|---|---|
Fórmula molecular |
C30H42Cl2N2O2 |
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
1,6-diphenyl-2,5-bis(piperidin-1-ylmethyl)hexane-1,6-dione;dihydrochloride |
InChI |
InChI=1S/C30H40N2O2.2ClH/c33-29(25-13-5-1-6-14-25)27(23-31-19-9-3-10-20-31)17-18-28(24-32-21-11-4-12-22-32)30(34)26-15-7-2-8-16-26;;/h1-2,5-8,13-16,27-28H,3-4,9-12,17-24H2;2*1H |
Clave InChI |
WSRSMGMYZWLUGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(CCC(CN2CCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





